Fluphenazin-Dodecanoat

Übersicht

Beschreibung

Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used for the symptomatic management of psychosis in patients with schizophrenia . It has a role as a phenothiazine antipsychotic drug, a prodrug, and a dopaminergic antagonist .

Molecular Structure Analysis

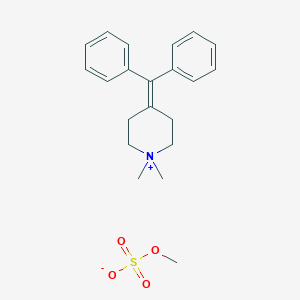

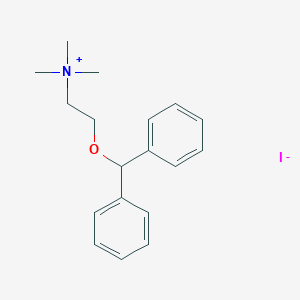

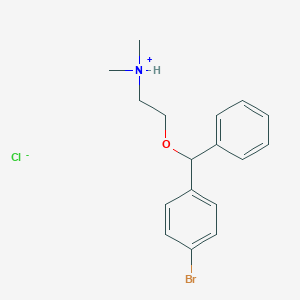

Fluphenazine decanoate has the molecular formula C32H44F3N3O2S . Its IUPAC name is 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate . The molecular weight is 591.8 g/mol .

Wissenschaftliche Forschungsanwendungen

Langwirksames Injektions-Antipsychotikum

Fluphenazin-Dodecanoat ist ein langwirksames Injektions-Antipsychotikum (LAI) zur Behandlung von Schizophrenie . Es bietet Klinikern Optionen, die eine kontinuierliche Medikamentenexposition ermöglichen und die Adhärenz im Vergleich zu täglichen oralen Antipsychotika verbessern können .

Pharmakokinetische Eigenschaften

Die pharmakokinetischen Eigenschaften von this compound beeinflussen die Resorptionsgeschwindigkeit, die Schwere und Häufigkeit der damit verbundenen Nebenwirkungen sowie die Wechselwirkungen zwischen Medikamenten . Diese Eigenschaften haben Auswirkungen auf die Medikamentenauswahl, das Verabreichungsintervall und die Injektionsstelle .

Behandlung der Schizophrenie

This compound wird zur Behandlung der Schizophrenie eingesetzt . Es hat keinen einzigartigen therapeutischen Vorteil im Vergleich zu anderen D2-Antagonisten, verfügt jedoch über mehrere Formulierungen, darunter ein langwirksames Injektionsmittel (LAI) und eine umfangreiche Datenbank mit Informationen zum Plasmaspiegel .

Cytochrom-P450-Pfade

Die Cytochrom-P450-Pfade und die Auswirkungen von Inhibitoren und Induktoren sind für this compound weniger gut untersucht als für andere Antipsychotika der ersten Generation (FGAs) . Dies kann den Metabolismus und die Wirksamkeit des Medikaments beeinflussen .

Potenzielle Rolle bei Brustkrebs

Zellkulturversuche zeigen, dass etwa ein Drittel der menschlichen Brustkrebserkrankungen von Prolaktin abhängig sind . Dies ist ein Faktor von potenzieller Bedeutung, wenn die Verschreibung dieser Medikamente bei einem Patienten mit zuvor nachgewiesenem Brustkrebs in Betracht gezogen wird<

Wirkmechanismus

Target of Action

Fluphenazine dodecanoate primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of cognition, learning, and motor control.

Mode of Action

Fluphenazine dodecanoate acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by fluphenazine dodecanoate is the dopaminergic pathway . By blocking D1 and D2 receptors, fluphenazine dodecanoate disrupts the normal functioning of this pathway, leading to alterations in various physiological processes such as motor control, mood regulation, and the reward system .

Pharmacokinetics

Fluphenazine dodecanoate is a long-acting injectable antipsychotic, commonly used for patients requiring prolonged parenteral neuroleptic therapy . The elimination half-life of fluphenazine is approximately 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The cytochrome P450 pathways and effects of inhibitors and inducers on fluphenazine are less well studied .

Result of Action

The molecular and cellular effects of fluphenazine dodecanoate’s action primarily involve the reduction of psychotic symptoms . By blocking dopaminergic receptors, fluphenazine dodecanoate can help to alleviate symptoms of psychosis such as hallucinations and delusions .

Action Environment

Environmental factors such as the patient’s overall health, co-administration of other medications, and lifestyle factors like smoking can influence the action, efficacy, and stability of fluphenazine dodecanoate . For instance, smoking has been found to affect the clearance of fluphenazine in psychiatric inpatients .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Fluphenazine dodecanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the dopaminergic system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction inhibits dopamine activity, which is crucial in managing symptoms of psychosis. Additionally, fluphenazine dodecanoate affects the release of hypothalamic and hypophyseal hormones, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

Fluphenazine dodecanoate exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, fluphenazine dodecanoate reduces dopamine activity, which can lead to changes in neurotransmitter release and receptor sensitivity . This modulation affects neuronal activity and can result in altered gene expression related to neurotransmitter synthesis and receptor regulation .

Molecular Mechanism

The molecular mechanism of fluphenazine dodecanoate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Fluphenazine dodecanoate binds to and blocks postsynaptic dopaminergic D1 and D2 receptors, preventing dopamine from exerting its effects . This blockade leads to decreased dopamine activity and synthesis, which is essential for its antipsychotic effects. Additionally, fluphenazine dodecanoate may interact with other receptors, such as α1 adrenergic, muscarinic M1, and histaminergic H1 receptors, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluphenazine dodecanoate change over time. The compound is known for its long-acting properties, with effects lasting around four weeks on average . Its stability and degradation are influenced by factors such as temperature and pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in receptor sensitivity and neurotransmitter release patterns .

Dosage Effects in Animal Models

The effects of fluphenazine dodecanoate vary with different dosages in animal models. At therapeutic doses, it effectively reduces symptoms of psychosis without causing significant adverse effects . At higher doses, fluphenazine dodecanoate can lead to toxic effects, including extrapyramidal symptoms, sedation, and alterations in behavior . These effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Fluphenazine dodecanoate is involved in various metabolic pathways, including aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation . These metabolic processes are primarily mediated by hepatic enzymes, particularly cytochrome P450 isoforms . The metabolism of fluphenazine dodecanoate affects its pharmacokinetics and overall efficacy in treating psychotic disorders .

Transport and Distribution

Within cells and tissues, fluphenazine dodecanoate is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to cross cell membranes easily and accumulate in lipid-rich tissues . This distribution pattern contributes to its long-acting effects and sustained therapeutic action.

Subcellular Localization

Fluphenazine dodecanoate’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cell membrane and cytoplasm, where it interacts with dopamine receptors and other target proteins . Post-translational modifications and targeting signals may direct fluphenazine dodecanoate to specific cellular compartments, enhancing its therapeutic efficacy .

Eigenschaften

IUPAC Name |

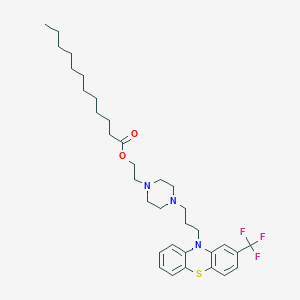

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48F3N3O2S/c1-2-3-4-5-6-7-8-9-10-16-33(41)42-26-25-39-23-21-38(22-24-39)19-13-20-40-29-14-11-12-15-31(29)43-32-18-17-28(27-30(32)40)34(35,36)37/h11-12,14-15,17-18,27H,2-10,13,16,19-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHNONUKHXVJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210560 | |

| Record name | Fluphenazine dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61555-18-8 | |

| Record name | Fluphenazine dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061555188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE DODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337ZB32UPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.